Water isopropylalcohol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

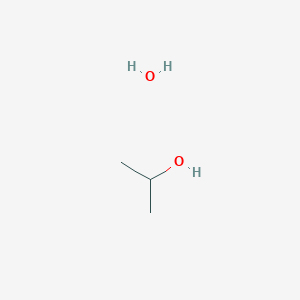

Isopropyl alcohol (IPA), also known as 2-propanol (C₃H₈O), is a secondary alcohol widely used in industrial, medical, and laboratory settings. When mixed with water, it forms a solution commonly referred to as "water-isopropyl alcohol," which is employed as a disinfectant, solvent, and cooling agent. The ratio of IPA to water significantly impacts its properties; for example, 70% IPA solutions are more effective disinfectants than higher concentrations due to optimal water content enhancing microbial membrane penetration . IPA is metabolized in the liver to acetone, contributing to its toxicity profile, which differs from primary alcohols like ethanol or methanol .

Scientific Research Applications

Industrial Applications

1. Solvent in Manufacturing Processes

- Description : Isopropyl alcohol is widely used as a solvent in the production of coatings, adhesives, and inks.

- Case Study : In the manufacturing of nitrocellulose lacquers, IPA serves as an effective solvent that enhances the application properties of the final product .

2. Chemical Intermediates

- Description : IPA is utilized in the synthesis of other chemicals such as acetone, isopropyl acetate, and various amines.

- Data Table: Chemical Intermediates Derived from Isopropyl Alcohol

| Chemical Compound | Application |

|---|---|

| Acetone | Solvent for plastics and fibers |

| Isopropyl Acetate | Solvent in paints and coatings |

| Isopropylamine | Intermediate for pharmaceuticals |

Medical Applications

1. Disinfectant

- Description : Isopropyl alcohol is commonly used in healthcare settings for disinfecting surfaces and equipment.

- Research Findings : A study indicated that exposure to ethanol and isopropyl alcohol can enhance biofilm formation in certain bacterial strains, raising concerns about their effectiveness in infection control .

2. Antiseptic

- Description : IPA is often used as an antiseptic for skin disinfection prior to injections or surgical procedures.

- Case Study : In clinical settings, 70% isopropyl alcohol solutions are favored for their efficacy against a broad spectrum of pathogens while minimizing skin irritation .

Environmental Applications

1. Wastewater Treatment

- Description : Isopropyl alcohol can be employed to treat wastewater containing organic solvents and oils.

- Advantages : Its ability to dissolve oils makes it effective for cleaning contaminated water before discharge into natural bodies .

2. Soil Remediation

- Description : IPA can be utilized in soil remediation processes to extract pollutants from contaminated sites.

- Research Insights : Studies have shown that using IPA in soil washing can significantly reduce hydrocarbon concentrations in polluted soils .

Safety and Environmental Considerations

While isopropyl alcohol has numerous applications, it also poses safety risks due to its flammability and potential health hazards upon inhalation or skin contact. Proper handling procedures must be established to mitigate these risks.

Chemical Reactions Analysis

Dehydration to Propene

Isopropyl alcohol undergoes acid-catalyzed dehydration to form propene (C₃H₆) and water. Sulfuric acid (H₂SO₄) is the most common catalyst:

Reaction:

(CH3)2CHOHH2SO4CH2=CHCH3+H2O

| Parameter | Value | Source |

|---|---|---|

| Temperature | 80–100°C | |

| Yield | >95% (anhydrous IPA) | |

| Side Product | Diisopropyl ether (<5%) |

This reaction follows an E1 mechanism, where the hydroxyl group is protonated, forming a carbocation intermediate before β-hydrogen elimination .

Oxidation to Acetone

Isopropyl alcohol oxidizes to acetone (propan-2-one) via dehydrogenation or chemical oxidizers:

Pathways:

-

Catalytic dehydrogenation:

(CH3)2CHOHCu/300°C(CH3)2CO+H2 -

Chemical oxidation (K₂Cr₂O₇/H⁺):

(CH3)2CHOHCr6+(CH3)2CO+H2O

| Oxidizing Agent | Conversion Efficiency | Byproducts |

|---|---|---|

| Cu catalyst | 98% | H₂ gas |

| K₂Cr₂O₇/H₂SO₄ | 92% | Cr³⁺ ions |

Acetone production is critical in pharmaceutical and solvent industries .

Halogenation Reactions

Isopropyl alcohol reacts with halogens under controlled conditions:

Bromination (Br₂):

(CH3)2CHOH+Br2→BrCH2COCBr3+(CH3)2CHBr

| Condition | Major Product | Yield |

|---|---|---|

| Room temperature | Isopropyl bromide | 65% |

| Excess Br₂ | BrCH₂COCBr₃ | 30% |

The reaction proceeds via electrophilic substitution and radical intermediates .

Peroxidation and Stability Risks

Isopropyl alcohol forms explosive peroxides upon prolonged exposure to oxygen:

Reaction:

(CH3)2CHOH+O2→(CH3)2CHOOH

| Factor | Effect on Peroxide Formation |

|---|---|

| Light exposure | Accelerates (2× rate) |

| Metal contamination | Catalyzes decomposition |

| Storage duration | >6 months (significant risk) |

Stabilizers like BHT are added to commercial IPA to inhibit peroxidation .

Reactions with Metals and Catalysts

Isopropyl alcohol reacts with alkali metals and transition metal catalysts:

With sodium (Na):

(CH3)2CHOH+Na→(CH3)2CHONa+21H2

With aluminum (Al):

(CH3)2CHOH+AlHgAl(OCH(CH3)2)3

| Metal | Reaction Rate (25°C) | Application |

|---|---|---|

| Na | Fast (exothermic) | Isopropoxide synthesis |

| Al/Hg | Moderate | Ziegler-Natta catalysis |

Supercritical Water Gasification

In supercritical water (T > 374°C, P > 22.1 MPa), isopropyl alcohol decomposes into syngas:

Reaction (500–560°C):

(CH3)2CHOH+H2O→3CO+5H2

| Parameter | Value | Source |

|---|---|---|

| Residence time | 3–8 s | |

| H₂ yield | 2.8 mol/mol IPA | |

| Primary mechanism | Free radical chain |

This process enables energy recovery from IPA-contaminated wastewater .

Biological Interactions in Biofilms

Isopropyl alcohol (60–95%) increases biofilm formation in Staphylococcus species:

| Concentration | Biofilm Increase vs Control | Viability Reduction |

|---|---|---|

| 40% | 1.8× | 15% |

| 95% | 3.2× | 75% |

Mechanism: Alcohols induce stress responses that upregulate polysaccharide intercellular adhesin (ica operon) .

This comprehensive analysis demonstrates isopropyl alcohol’s versatile reactivity, emphasizing the need for controlled handling in industrial and medical applications. Future research directions include optimizing supercritical water gasification and mitigating biofilm-related risks.

Q & A

Basic Research Questions

Q. How can researchers optimize the preparation of aqueous IPA solutions for reproducible experimental outcomes?

- Methodological Answer : To ensure accuracy, use volumetric glassware for measuring pure IPA and deionized water. For 70% (v/v) IPA, combine 70 mL IPA with 30 mL water. Verify purity using USP-grade reagents (≥99.5% IPA) and store in airtight containers to prevent evaporation. Pre-cool components to minimize heat of mixing, which can alter volume ratios .

Q. What analytical methods are recommended to verify IPA concentration in water-IPA mixtures?

- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) is preferred. Use an internal standard (e.g., n-propanol) and calibrate with known IPA-water standards. Alternatively, density measurements via pycnometry can validate concentrations, as density correlates linearly with IPA content (e.g., 0.785 g/cm³ for pure IPA vs. 0.935 g/cm³ for 70% IPA) .

Q. How does water content influence IPA’s solvent properties in extraction protocols?

- Methodological Answer : Water reduces IPA’s polarity, altering its solubility profile. For hydrophobic compound extraction, use ≥90% IPA; for polar analytes, 60–70% IPA enhances miscibility. Test phase separation thresholds via cloud-point titration and validate with UV-Vis spectroscopy for target solute recovery .

Advanced Research Questions

Q. What thermodynamic models best predict phase behavior in water-IPA mixtures under varying temperatures?

- Methodological Answer : The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) effectively models liquid-liquid equilibria. Input parameters include IPA’s association sites (hydroxyl group) and water’s hydrogen-bonding capacity. Validate predictions against experimental vapor-liquid equilibrium (VLE) data and differential scanning calorimetry (DSC) results for phase transitions .

Q. How can researchers resolve contradictions in reported viscosity data for water-IPA mixtures?

- Methodological Answer : Discrepancies often arise from temperature control (±0.1°C required) or impurities. Use a capillary viscometer with temperature-regulated baths. Cross-reference data with the Journal of Chemical & Engineering Data and exclude studies using non-deionized water or non-certified IPA .

Q. What experimental designs are optimal for studying IPA-water interactions in biological systems?

- Methodological Answer : For cytotoxicity assays, use in vitro models (e.g., human cell lines) with controlled IPA-water ratios (e.g., 50–90% IPA). Include solvent controls (e.g., PBS) and measure membrane integrity via lactate dehydrogenase (LDH) release. For in vivo studies, employ inhalation exposure systems with real-time IPA concentration monitoring .

Q. Data Analysis and Reporting

Q. How should researchers address batch-to-batch variability in IPA-water mixtures for long-term studies?

- Methodological Answer : Implement quality control (QC) checks using Fourier-transform infrared spectroscopy (FTIR) to detect contaminants (e.g., acetone). Use stability-indicating methods like HPLC with refractive index detection to track degradation products. Store mixtures in amber glass under nitrogen to prevent oxidation .

Q. What statistical approaches are recommended for analyzing conflicting solubility data in IPA-water systems?

- Methodological Answer : Apply multivariate regression to account for variables (temperature, purity, mixing method). Use the Akaike Information Criterion (AIC) to compare model fits. Report confidence intervals and perform sensitivity analysis to identify outlier-prone parameters .

Q. Methodological Best Practices

Q. How can trace-level impurities in IPA-water mixtures be detected and quantified?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with headspace sampling for volatile impurities (e.g., residual propylene). For non-volatiles, employ inductively coupled plasma mass spectrometry (ICP-MS) for metal ions. Follow EPA Method 8270 for organic contaminants and validate limits of detection (LODs) via spiked recovery tests .

Q. What protocols ensure reproducibility in IPA-water studies across laboratories?

- Methodological Answer : Adopt ISO 6353-3 standards for reagent-grade IPA. Share raw data (e.g., calibration curves, spectral peaks) via open-access platforms. Use interlaboratory comparisons (ILCs) with blinded samples to harmonize methods, as outlined in the Journal of Analytical Toxicology guidelines .

Q. Tables for Key Properties

Comparison with Similar Compounds

Physical and Chemical Properties

Table 1: Key Physical Properties of Isopropyl Alcohol and Related Compounds

- THz Absorption: IPA exhibits lower terahertz (THz) absorption than methanol and water, making it distinguishable in spectroscopic applications .

- Solubility : Unlike benzyl alcohol (sparingly soluble), IPA is fully miscible with water, enhancing its utility in formulations requiring aqueous compatibility .

Toxicological Profiles

Table 2: Toxicity and Metabolic Pathways

| Compound | LD₅₀ (Oral, Rat) | Metabolite | Key Toxic Effects |

|---|---|---|---|

| Isopropyl alcohol | 5,840 mg/kg | Acetone | CNS depression, acetone toxicity |

| Ethanol | 7,060 mg/kg | Acetaldehyde | Liver damage, neurotoxicity |

| Methanol | 5,628 mg/kg | Formic acid | Optic nerve damage, metabolic acidosis |

- IPA vs. Ethanol: IPA’s acetone metabolite causes prolonged toxicity, whereas ethanol’s acetaldehyde is rapidly cleared. Hemodialysis is effective for severe IPA intoxication but less critical for ethanol .

- Dermal Absorption: IPA exhibits significant dermal absorption (e.g., sponge bathing), unlike ethanol, leading to systemic acetone accumulation .

Table 3: Disinfection and Functional Efficacy

- Disinfection: IPA is less effective than hydrogen peroxide but comparable to ethanol for surface decontamination, particularly against hydrophobic contaminants .

- Cooling : Water immersion outperforms IPA in reducing hyperthermia due to higher heat capacity and conductivity .

Research Findings and Innovations

- Silicon Etching : IPA-water-TMAH (tetramethylammonium hydroxide) solutions produce uniform silicon pyramid structures for solar cells, outperforming NaOH-based solutions in surface reflectance reduction .

- Decontamination : Anionic surfactants (e.g., SDS) combined with 20% IPA achieve 90% efficacy in removing antineoplastic agents from surfaces .

- Odor Threshold: IPA shares odor similarity with methanol, isobutyl alcohol, and 1-butanol, but differs markedly from terpenes like beta-ionone .

Preparation Methods

Direct Hydration of Propylene

Reaction Mechanism and Catalysis

The direct hydration of propylene with water is the predominant industrial method for IPA production. The reaction proceeds via acid-catalyzed nucleophilic addition:

2=\text{CHCH}3 + \text{H}2\text{O} \rightleftharpoons (\text{CH}3)_2\text{CHOH} \quad \Delta H^\circ = -52 \, \text{kJ/mol} \quadCH2=CHCH3+H2O⇌(CH3)2CHOHΔH∘=−52kJ/mol[1]

Strong acid cation exchange resins (e.g., sulfonated polystyrene-divinylbenzene) are employed as solid catalysts, offering high selectivity (95–99%) and recyclability .

Table 1: Optimal Conditions for Propylene Hydration

| Parameter | Range |

|---|---|

| Temperature | 100–150°C |

| Pressure | 60–200 atm |

| Propylene Conversion | 75–85% |

| Water:Propylene Molar Ratio | 10:1 |

Phase Separation and Concentration

The reactor effluent contains 10–30% IPA, necessitating energy-intensive distillation. To mitigate this, supercritical fluid extraction using propane (critical temperature: 96.7°C, critical pressure: 42.5 atm) is employed . Propane selectively extracts IPA from water, yielding a 90% IPA-rich phase after pressure reduction . This method reduces distillation energy by 40% compared to conventional azeotropic distillation .

Acetone Hydrogenation

Catalytic Hydrogenation Process

IPA can be synthesized via acetone hydrogenation, particularly advantageous when acetone is a byproduct of cumene oxidation. The reaction is exothermic:

3)2\text{CO} + \text{H}2 \rightarrow (\text{CH}3)_2\text{CHOH} \quad \Delta H^\circ = -63 \, \text{kJ/mol} \quad(CH3)2CO+H2→(CH3)2CHOHΔH∘=−63kJ/mol[3]

Copper-zinc-alumina (Cu-Zn-Al) catalysts are preferred, operating at 80–180°C and 20–50 atm hydrogen pressure .

Table 2: Performance of Cu-Zn-Al Catalysts

| Temperature (°C) | Acetone Conversion (%) | IPA Selectivity (%) |

|---|---|---|

| 120 | 85 | 92 |

| 150 | 95 | 88 |

Byproduct Management

Diisopropyl ether (DIPE) forms via dehydration at higher temperatures (>160°C). Maintaining a hydrogen:acetone molar ratio >5:1 suppresses DIPE formation below 2% .

Transesterification of Isopropyl Acetate

Kinetic Modeling

Transesterification with methanol offers a niche route for IPA recovery from ester byproducts:

3\text{COO})\text{C}3\text{H}7 + \text{CH}3\text{OH} \rightleftharpoons (\text{CH}3)2\text{CHOH} + \text{CH}3\text{COOCH}3 \quad(CH3COO)C3H7+CH3OH⇌(CH3)2CHOH+CH3COOCH3[4]

Lewatit MonoPlus S100 H⁺, a macroporous ion-exchange resin, facilitates the reaction with a Langmuir-Hinshelwood rate law, where surface reaction is rate-limiting .

Table 3: Transesterification Kinetics at 338 K

| Parameter | Value |

|---|---|

| Rate Constant (k) | 1.2 × 10⁻³ mol/(g·s) |

| Activation Energy | 45 kJ/mol |

Process Integration

Reactive distillation combines reaction and separation, achieving 98% ester conversion by continuous methanol removal .

Azeotropic Separation and Dehydration

Vapor-Liquid Equilibrium Behavior

The IPA-water system exhibits a minimum-boiling azeotrope at 80.3°C (88 wt% IPA, 12 wt% water) . The Wilson equation accurately models activity coefficients:

1 = -\ln(x1 + \Lambda{12}x2) + x2\left(\frac{\Lambda{12}}{x1 + \Lambda{12}x2} - \frac{\Lambda{21}}{x2 + \Lambda{21}x_1}\right) \quadlnγ1=−ln(x1+Λ12x2)+x2(x1+Λ12x2Λ12−x2+Λ21x1Λ21)[2]

where Λ12 and Λ21 are temperature-dependent parameters.

Advanced Dehydration Techniques

-

Extractive Distillation : Using glycerol (entrainer) increases IPA purity to 99.5% with a 15% energy reduction versus cyclohexane .

-

Pervaporation : Silicalite-1 membranes achieve 99.8% IPA purity by selective water permeation .

Environmental and Economic Considerations

Carbon Footprint Analysis

| Method | CO₂ Emissions (kg/kg IPA) |

|---|---|

| Propylene Hydration | 2.1 |

| Acetone Hydrogenation | 1.7 |

Capital Cost Comparison

Properties

CAS No. |

634591-14-3 |

|---|---|

Molecular Formula |

C3H10O2 |

Molecular Weight |

78.11 g/mol |

IUPAC Name |

propan-2-ol;hydrate |

InChI |

InChI=1S/C3H8O.H2O/c1-3(2)4;/h3-4H,1-2H3;1H2 |

InChI Key |

XTUSEBKMEQERQV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)O.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.